molecular formula C18H20N2O6Se2 B11966543 methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate

methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate

Katalognummer: B11966543
Molekulargewicht: 518.3 g/mol
InChI-Schlüssel: UHAYDEUUEDQHDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, carbamate, and diselanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate typically involves multi-step organic reactions. The initial step often includes the formation of the diselanyl linkage between two aromatic rings. This can be achieved through a coupling reaction using appropriate diselanyl reagents under controlled conditions. Subsequent steps involve the introduction of methoxy and carbamate groups through nucleophilic substitution and esterification reactions, respectively. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The diselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include selenoxide derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The diselanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-boronobenzoate
  • Methyl p-boronobenzoate
  • 4-Methoxy-2-methylbenzeneboronic acid

Uniqueness

Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate is unique due to the presence of the diselanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

Molekularformel

C18H20N2O6Se2

Molekulargewicht

518.3 g/mol

IUPAC-Name

methyl N-[5-methoxy-2-[[4-methoxy-2-(methoxycarbonylamino)phenyl]diselanyl]phenyl]carbamate

InChI

InChI=1S/C18H20N2O6Se2/c1-23-11-5-7-15(13(9-11)19-17(21)25-3)27-28-16-8-6-12(24-2)10-14(16)20-18(22)26-4/h5-10H,1-4H3,(H,19,21)(H,20,22)

InChI-Schlüssel

UHAYDEUUEDQHDV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)NC(=O)OC)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.